molecular formula C19H17N3O5 B556348 AC-Trp-onp CAS No. 14009-92-8

AC-Trp-onp

Cat. No. B556348
CAS RN: 14009-92-8
M. Wt: 367.4 g/mol
InChI Key: QCLCPFXPLVJTLB-SFHVURJKSA-N
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Description

“AC-Trp-onp” is a chemical compound with the CAS number 14009-92-8 . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The synthesis of “AC-Trp-onp” involves the use of chymotrypsin-catalyzed hydrolysis of specific substrate esters . The preparation of “AC-Trp-onp” involves the use of benzyl-oxycarbonyl-n-tryptophan p-nitrophenyl ester .


Molecular Structure Analysis

The molecular structure of “AC-Trp-onp” is complex and involves various elements. The InChI code for “AC-Trp-onp” is 1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23) . The molecular weight of “AC-Trp-onp” is 367.36 .


Chemical Reactions Analysis

The chemical reactions involving “AC-Trp-onp” are complex and involve various stages. The reactions are catalyzed by chymotrypsin and involve the hydrolysis of specific substrate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “AC-Trp-onp” include a molecular weight of 367.36 . The storage temperature is -20 ± 5°C .

Scientific Research Applications

Safety And Hazards

The safety data sheet for “AC-Trp-onp” suggests that it should be handled with care. If inhaled, the victim should be moved to fresh air. In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLCPFXPLVJTLB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Trp-onp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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